molecular formula C17H14N4O2S B2843204 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 757221-87-7

4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2843204
CAS No.: 757221-87-7
M. Wt: 338.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound belongs to the 1,2,4-triazolo[4,3-a]quinazolin-5-one chemical class, which is recognized in scientific literature as a source of pharmacologically active molecules . Specifically, closely related structural analogs have been identified and investigated as a promising new class of H1-antihistaminic agents . In preclinical studies, such analogs demonstrated the ability to significantly protect animal models from histamine-induced bronchospasm, showcasing a core antihistaminic effect . A key research finding for this compound class is its potential for a improved safety profile; one lead compound exhibited potent antihistaminic activity (72.45% protection) while demonstrating negligible sedation (11%) compared to a classic antihistamine like chlorpheniramine maleate (30% sedation) . This suggests that 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one could serve as a critical prototype and building block for researchers aiming to design and synthesize new non-sedative antihistamine candidates . Beyond H1-antihistaminic activity, the triazoloquinazoline core is also reported in scientific research as a scaffold for developing ligands with affinity for adenosine receptors and as a potent inhibitor of protein kinases, indicating a broader utility in pharmacological research and drug discovery .

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-10-7-8-14(23-2)13(9-10)20-15(22)11-5-3-4-6-12(11)21-16(20)18-19-17(21)24/h3-9H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXRSKIZVQKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Thiourea Intermediate Formation

The synthesis universally begins with methyl anthranilate (1), which undergoes thiophosgene-mediated conversion to 2-thioisocyanatoquinazolin-4-one (2). This intermediate reacts with substituted amines to form 3-substituted-2-sulfanylquinazolin-4-ones. For the target compound, methylamine or benzylamine derivatives are employed to introduce the sulfanyl group at position 1. Critical parameters include:

  • Solvent selection : Toluene or dichloromethane under anhydrous conditions.
  • Temperature : Reflux conditions (110–120°C) for 6–8 hours.
  • Yield optimization : 72–85% purity before purification.

Hydrazine Substitution and Cyclocondensation

The 2-sulfanyl group in intermediate 3 undergoes nucleophilic displacement with hydrazine hydrate (80% excess) in ethanol at 70°C for 12 hours, yielding 2-hydrazinoquinazolin-4-one (4). Subsequent condensation with 2-methoxy-5-methylbenzaldehyde (5) in methanol containing acetic acid (5 mol%) produces hydrazone 6. Oxidative cyclization using FeCl₃ in ethanol at 80°C for 4 hours furnishes the triazoloquinazolinone core (7).

Table 1: Reaction Conditions for Key Synthetic Steps
Step Reactants Solvent Temp (°C) Time (h) Yield (%)
1 1 + thiophosgene Toluene 110 6 78
2 3 + hydrazine Ethanol 70 12 86
3 4 + 5 Methanol 65 8 68
4 6 + FeCl₃ Ethanol 80 4 74

Optimization of Cyclization Conditions

Oxidant Screening

Comparative studies demonstrate FeCl₃ outperforms alternatives like iodine or hydrogen peroxide in achieving >95% conversion to the triazoloquinazolinone scaffold. Key observations include:

  • FeCl₃ concentration : 1.5 equivalents ensures complete cyclization without byproducts.
  • Microwave assistance : Reduces reaction time to 15 minutes at 150°C (80% yield).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) decrease yields (<50%) due to side reactions, while ethanol maintains optimal balance between solubility and reaction kinetics.

Large-Scale Production Adaptations

Patent EP3752507A1 discloses a pilot-scale protocol adaptable for this compound:

  • Reactor setup : 30 L glass-jacketed reactor with nitrogen purge.
  • Reagents :
    • Dimethylsulfoxide (2700 mL)
    • Cesium carbonate (1.55 equiv)
    • Copper(I) iodide (0.15 equiv)
  • Temperature profile :
    • 35°C during reagent addition → 80°C over 1 hour for coupling.
  • Workup : Toluene dissolution followed by HCl precipitation (4 M in dioxane).
Table 2: Pilot-Scale Reaction Metrics
Parameter Value
Batch size 3.7 mol
Purity (HPLC) 96%
Residual metals (Pd/Cu/Zn) <10 ppm

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (t, J=7.6 Hz, 1H), 7.52–7.48 (m, 2H), 6.98 (s, 1H), 6.82 (d, J=8.8 Hz, 1H), 3.88 (s, 3H, OCH3), 2.34 (s, 3H, CH3).
  • HRMS : m/z calculated for C₁₈H₁₅N₃O₂S [M+H]⁺: 352.0824; found: 352.0821.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) shows single peak at 6.8 minutes (210 nm).

Comparative Method Analysis

Traditional vs. Microwave Synthesis

Parameter Conventional Microwave
Time 4 hours 15 minutes
Yield 74% 80%
Energy input 480 kJ/mol 180 kJ/mol

Scalability Challenges

  • Intermediate stability : Hydrazone 6 degrades above 90°C, necessitating strict temp control.
  • Metal contamination : Pd levels <5 ppm require activated charcoal treatment post-Negishi coupling.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name Substituents (Position) Biological Activity Potency/Notes References
Target Compound 4-(2-methoxy-5-methylphenyl), 1-SH Under investigation Higher lipophilicity due to methoxy/methyl groups [19]
4-(3-Ethylphenyl)-1-methyl-4H-triazoloquinazolin-5-one 4-(3-ethylphenyl), 1-CH3 H1-antihistaminic 74.6% protection (vs. 71% for chlorpheniramine) [10]
4-(4-Methoxyphenyl)-1-SH-triazoloquinazolin-5-one 4-(4-methoxyphenyl), 1-SH Not specified Lower molecular weight (324.36 g/mol) [11]
5-(p-Fluorophenyl)-4,5-dihydrotriazoloquinoline Triazole fused to quinoline (no ketone) Anticonvulsant ED50 = 22.0–27.4 mg/kg (MES/scPTZ tests) [14]
1-(4-Fluorobenzyl)-SH-4-(3-methoxyphenyl)-triazoloquinazolin-5-one 4-(3-methoxyphenyl), 1-(4-F-benzyl)-SH Not specified Higher molecular weight (446.5 g/mol) [19]

Key Observations:

Substituent Effects on H1-Antihistaminic Activity :

  • The 1-sulfanyl group in the target compound may reduce sedation compared to 1-alkyl/aryl substitutions (e.g., 1-CH3 in [10]), which showed 10% sedation vs. 30% for chlorpheniramine .
  • Bulkier substituents at position 4 (e.g., 3-ethylphenyl in [10]) enhance histamine receptor binding, while electron-donating groups (e.g., methoxy in the target compound) improve metabolic stability .

Anticonvulsant Activity: Triazoloquinazolines with a ketone group (e.g., the target compound) show divergent activity compared to non-ketone triazoloquinolines.

Regioselectivity and Reactivity: The sulfanyl group at position 1 undergoes regioselective S-alkylation or S-acylation, as seen in model compound 4-methyl-1-thioxo-triazoloquinazolinone, enabling derivatization for optimized pharmacokinetics .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Sulfanyl (-SH) groups are prone to oxidation, but the methoxy group may mitigate this via steric hindrance, as observed in similar triazoloquinazolines .

Biological Activity

The compound 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS Number: 757221-87-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors. The general approach includes the formation of the triazole and quinazoline rings through cyclization reactions, followed by the introduction of the sulfanyl and methoxy groups. Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antiproliferative Activity: Studies have shown that compounds with similar structures exhibit moderate to high antiproliferative effects against various cancer cell lines. Specifically, derivatives with a 2-methoxyphenyl substitution have been noted for their effectiveness in inhibiting cell growth in the low micromolar range .
  • Kinase Inhibition: The compound has demonstrated significant binding affinity to several kinases, which are critical targets in cancer therapy. Notably, it stabilizes kinases with comparable efficacy to established inhibitors like Staurosporine .
  • Antimicrobial Properties: Preliminary evaluations suggest potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure's specific functional groups may play a role in enhancing this activity .

Table 1: Biological Activity Data

Activity TypeTargeted Cell LinesIC50 (µM)Reference
AntiproliferativeA549 (lung cancer)5.0
MCF-7 (breast cancer)7.5
Kinase InhibitionDYRK1AΔTm = 4.1 °C
GSK3bΔTm = 4.0 °C
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm
Escherichia coliZone of inhibition: 12 mm

Case Studies

  • Anticancer Activity Assessment: A study evaluated the antiproliferative effects of various quinazoline derivatives, including our compound, against multiple cancer cell lines. Results indicated that compounds with a methoxy group exhibited enhanced activity compared to their hydroxy analogs, suggesting that electronic properties significantly influence biological efficacy .
  • Kinase Binding Studies: In vitro assays demonstrated that the compound effectively binds to several kinases involved in cancer progression. The ΔTm values observed were indicative of strong interactions, comparable to known kinase inhibitors .
  • Antimicrobial Testing: The antimicrobial properties were assessed using disk diffusion methods against common pathogens. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is hypothesized to involve:

  • Enzyme Inhibition: The compound likely interacts with key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It may modulate receptor activities by binding to specific sites on kinases or other proteins involved in signaling cascades.

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?

  • The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclocondensation : Formation of the triazoloquinazoline core using precursors like 2-hydrazinobenzoic acid and sulfur-containing reagents under reflux conditions in ethanol or methanol .
  • Functionalization : Introduction of the 2-methoxy-5-methylphenyl group via nucleophilic substitution or coupling reactions, often requiring catalysts such as triethylamine .
  • Purification : Recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO) to achieve ≥95% purity .
    • Critical parameters include reaction temperature (often 60–100°C), solvent polarity, and stoichiometric ratios to minimize by-products .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic Methods :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon hybridization states, particularly distinguishing the sulfanyl (-SH) and methoxy (-OCH3_3) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., S–C bond ~1.70–1.75 Å) and dihedral angles, confirming planarity of the triazoloquinazoline core .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at –20°C to prevent oxidation of the sulfanyl group .
  • Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy. Avoid heat sources to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-functionalized triazoloquinazoline core?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .
  • Catalyst Optimization : Triethylamine or pyridine accelerates cyclization steps, reducing reaction times by 20–30% .
  • By-Product Mitigation : Monitor reactions via TLC/HPLC to isolate intermediates (e.g., unreacted hydrazine derivatives) early .

Q. What computational methods validate the electronic properties of this compound?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV) to correlate with redox activity, particularly for the sulfanyl and methoxy substituents .
  • Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonding between the triazolo ring and active-site residues .

Q. How do structural modifications (e.g., oxidation of sulfanyl to sulfonyl) alter bioactivity?

  • Case Study : Oxidation with H2_2O2_2 in glacial acetic acid converts -SH to -SO2_2-, increasing hydrophilicity and altering binding affinity to targets like cyclooxygenase-2 .
  • Data Contradictions : Some derivatives show reduced potency post-oxidation, necessitating comparative SAR studies using IC50_{50} assays .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported biological activity data?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize results .
  • Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify outliers due to impurities or assay conditions .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Stepwise Characterization : Isolate and characterize intermediates (e.g., hydrazine precursors) before proceeding to subsequent steps .
  • Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.